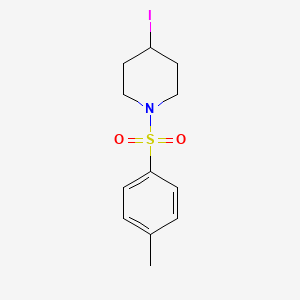
N-Tosyl 4-iodo piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosyl 4-iodo piperidine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and the iodine atom at the 4-position of the piperidine ring makes this compound a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosyl 4-iodo piperidine typically involves the iodination of N-Tosyl piperidine. One common method is the reaction of N-Tosyl piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the piperidine ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: N-Tosyl 4-iodo piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-Tosyl 4-iodo piperidone or reduction to form this compound derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidones, and complex heterocyclic compounds .
Scientific Research Applications
N-Tosyl 4-iodo piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Tosyl 4-iodo piperidine involves its ability to undergo various chemical reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound . For example, piperidine derivatives have been shown to interact with various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
N-Tosyl piperidine: Lacks the iodine atom at the 4-position, making it less reactive in certain substitution reactions.
4-Iodo piperidine: Lacks the tosyl group, which affects its solubility and reactivity.
N-Tosyl 4-bromo piperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness: N-Tosyl 4-iodo piperidine is unique due to the presence of both the tosyl protecting group and the iodine atom, which confer specific reactivity and versatility in synthetic applications . The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H16INO2S |
|---|---|
Molecular Weight |
365.23 g/mol |
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16INO2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
RQCDUTCAXFXETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)

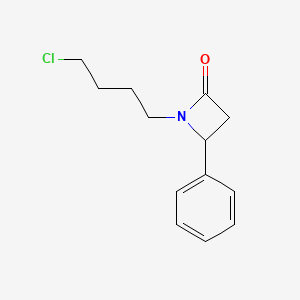
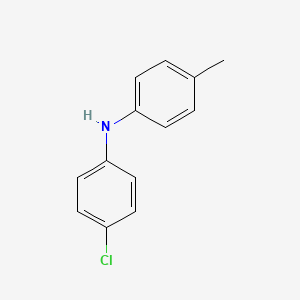
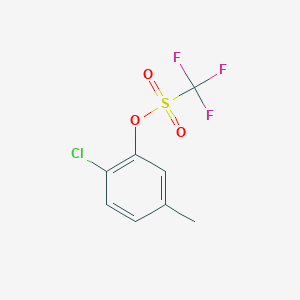

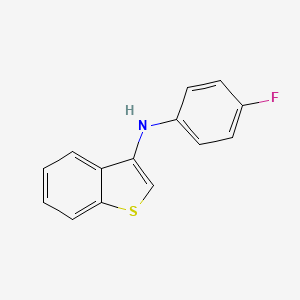
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
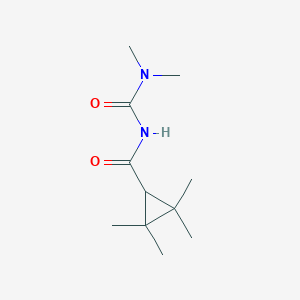
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)

